NY-ESO-1 (155-163)
Description
Properties
sequence |
QLSLLMWIT |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (155-163); NY-ESO-1 (155-163) |
Origin of Product |
United States |
Scientific Research Applications
Immunogenicity and Antigenicity
Immunogenicity Studies:
Research has demonstrated that the NY-ESO-1 (155-163) peptide exhibits relatively low immunogenicity compared to other peptides derived from the same protein, such as NY-ESO-1 (157-165). In vitro studies have shown that NY-ESO-1 (155-163) is poorly recognized by CD8+ T cells, which limits its effectiveness as a standalone therapeutic target. In contrast, the NY-ESO-1 (157-165) peptide has been found to elicit strong T-cell responses, making it a more promising candidate for vaccine development .
Comparative Antigenicity:
A comparative analysis of various NY-ESO-1 peptides revealed that while NY-ESO-1 (157-165) and its analogs are highly immunogenic, the NY-ESO-1 (155-163) peptide does not effectively stimulate T-cell activation. This difference in immunogenicity is attributed to structural variations that affect T-cell receptor recognition .
| Peptide Sequence | Immunogenicity | Notes |
|---|---|---|
| NY-ESO-1 (155-163) | Low | Poorly recognized by CD8+ T cells |
| NY-ESO-1 (157-165) | High | Strong T-cell responses observed |
Therapeutic Applications
Cancer Vaccines:
The NY-ESO-1 (157–165) peptide has been incorporated into various vaccine strategies aimed at enhancing the immune response against tumors expressing NY-ESO-1. These vaccines are designed to stimulate CD8+ T cells capable of recognizing and killing tumor cells. The potential for using analogs of the NY-ESO-1 peptides, including modifications to improve their immunogenicity, is an active area of research .
Adoptive T Cell Therapy:
Adoptive cell transfer techniques have utilized T cells redirected against the NY-ESO-1 (157–165) epitope. Studies have shown that these redirected T cells can proliferate significantly and maintain their functionality after expansion. This approach aims to enhance the efficacy of T-cell therapies by specifically targeting tumors expressing NY-ESO-1 .
Clinical Trials and Future Directions
Ongoing Clinical Trials:
Numerous clinical trials are currently investigating the efficacy of NY-ESO-1-targeted therapies. These include:
- NY-ESO-1 Vaccines: Trials assessing the safety and efficacy of vaccines based on the NY-ESO-1 peptide sequences.
- Combination Therapies: Studies exploring the combination of NY-ESO-1-targeted therapies with immune checkpoint inhibitors to enhance therapeutic outcomes.
- Adoptive Cell Transfer: Trials evaluating the effectiveness of adoptive transfer of T cells engineered to target the NY-ESO-1 epitope.
As of now, there are over 12 active clinical trials focusing on various aspects of NY-ESO-1 immunotherapy, indicating a robust interest in this area .
| Trial Type | Description | Status |
|---|---|---|
| Vaccine Trials | Assessing safety and efficacy | Active |
| Combination Therapies | Combining with checkpoint inhibitors | Recruiting |
| Adoptive Cell Transfer | Targeting with engineered T cells | Proposed |
Comparison with Similar Compounds
Comparison with Similar Compounds
NY-ESO-1 belongs to the CTA family, which includes MAGE-A, LAGE-1, PRAME, and SAGE. Below is a detailed comparison:
Expression Patterns
Immunogenicity and Immune Responses
- NY-ESO-1: Induces robust CD8+ T-cell and antibody responses. In melanoma, patients with NY-ESO-1 antibodies and CD8+ T cells had a 77% clinical benefit rate vs. 14% in non-responders (p = 0.02) . Cervical cancer patients showed 67.4% T-cell response rates to NY-ESO-1 peptides .
- MAGE-A: Moderate immunogenicity; MAGE-A1/A3 expression is less correlated with clinical outcomes than NY-ESO-1 .
Prognostic and Predictive Value
Response to Epigenetic Modulators
Q & A
(Basic) What methodologies are recommended for detecting and validating NY-ESO-1 (155-163) expression in human tumor samples?
To detect NY-ESO-1 (155-163), researchers commonly use immunohistochemistry (IHC) or quantitative reverse transcription PCR (qRT-PCR) with validated antibodies or primers. Key steps include:
- Antibody Validation : Use polyclonal or monoclonal antibodies (e.g., Rabbit or Mouse-derived) with Advanced Verification data to confirm specificity. Include positive and negative controls (e.g., non-tumorous tissues) to minimize cross-reactivity .
- Statistical Validation : Pair detection methods with statistical tests (e.g., Chi-square for categorical variables or Spearman’s rank correlation for ordinal data) to assess associations between expression levels and clinical parameters .
- Reproducibility : Document protocols in line with guidelines for experimental rigor, including reagent concentrations, incubation times, and imaging parameters, as outlined in standardized reporting frameworks .
(Advanced) How can researchers reconcile conflicting data on NY-ESO-1 (155-163) expression rates across cancer types?
Discrepancies in reported expression rates (e.g., 2.1%–40% in breast cancer or 25% in NSCLC ) often arise from methodological variability. To address this:
- Standardize Assays : Use harmonized protocols for tissue processing, antibody dilution, and scoring criteria. Cross-validate findings with orthogonal methods (e.g., RNA sequencing alongside IHC) .
- Stratify Cohorts : Subgroup analyses based on tumor stage, histological subtype, or molecular profiles (e.g., ER/HER2 status in breast cancer) can clarify context-specific expression patterns .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity, ensuring inclusion criteria align with biomarkers like Gleason score in prostate cancer .
(Basic) What statistical frameworks are optimal for analyzing NY-ESO-1 (155-163) as a prognostic or predictive marker?
- Survival Analysis : Apply Kaplan-Meier curves with log-rank tests to compare survival between NY-ESO-1-positive and -negative cohorts. Use Cox proportional hazards models to adjust for confounders (e.g., age, treatment history) .
- Predictive Power : In clinical trials, assess interaction effects between NY-ESO-1 expression and treatment response using multivariate regression. For example, NY-ESO-1 positivity in NSCLC was linked to improved survival with adjuvant chemotherapy (HR 0.267, P=0.046) .
- Correlation Studies : Use Spearman’s r for ordinal outcomes (e.g., Gleason score correlation, r=0.872 in prostate cancer ).
(Advanced) What experimental design considerations are critical for developing NY-ESO-1 (155-163)-targeted immunotherapies?
- Preclinical Models : Use HLA-matched animal models (e.g., HLA-A1 or HLA-A24 transgenic mice) to evaluate T-cell receptor (TCR) affinity and off-target effects, as NY-ESO-1 immunogenicity is HLA-restricted .
- Clinical Trial Design : Incorporate conditioning regimens (e.g., cyclophosphamide/fludarabine) to enhance adoptive T-cell therapy efficacy. Combine NY-ESO-1 peptide-pulsed dendritic cell vaccines with interleukin-2 (aldesleukin) to amplify immune responses .
- Biomarker Integration : Co-assess NY-ESO-1 with other cancer-testis antigens (e.g., MAGE-A) to improve sensitivity in detecting minimal residual disease .
(Advanced) How should researchers address the dual role of NY-ESO-1 (155-163) as both a poor prognostic marker and a predictive biomarker for therapy response?
- Mechanistic Studies : Investigate tumor microenvironment factors (e.g., immunosuppressive cytokines or T-cell infiltration) that may explain divergent roles. For example, NY-ESO-1 expression in NSCLC correlates with chemosensitivity but not survival in untreated patients .
- Stratified Trials : Design studies enrolling patients based on NY-ESO-1 status and treatment history. Use adaptive trial designs to reallocate therapies dynamically based on biomarker trends .
- Multi-Omics Approaches : Integrate transcriptomic, proteomic, and TCR repertoire data to identify co-expressed pathways (e.g., antigen presentation machinery) that modulate therapeutic outcomes .
(Basic) What guidelines ensure reproducibility in NY-ESO-1 (155-163) expression studies?
- Detailed Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental conditions, including antibody catalog numbers, dilution ratios, and image analysis software settings .
- Data Sharing : Deposit raw data (e.g., IHC scores, RNA-seq counts) in repositories like Gene Expression Omnibus (GEO). Use standardized tables to report summary statistics (e.g., sensitivity/specificity in diagnostic assays ).
- Peer Review : Pre-submission validation of key findings by independent labs, particularly for studies reporting novel associations (e.g., NY-ESO-1 in retinoblastoma ).
(Advanced) How can NY-ESO-1 (155-163) be integrated into multi-analyte biomarker panels to enhance diagnostic accuracy?
- Combinatorial Assays : Pair NY-ESO-1 with other CTAs (e.g., MAGE-A) or oncogenic markers (e.g., PD-L1) using multiplex IHC or NanoString platforms. In oral squamous cell carcinoma, combining NY-ESO-1 with MAGE-A increased tumor cell detection sensitivity .
- Machine Learning : Train algorithms on multi-omics datasets to predict NY-ESO-1-driven immune responses. Validate models in independent cohorts using ROC curve analysis .
- Clinical Utility : Assess cost-effectiveness and workflow feasibility of multi-marker panels in prospective trials, referencing frameworks like PICO (Population, Intervention, Comparison, Outcome) for study design .
(Basic) What ethical and practical considerations apply when designing studies involving NY-ESO-1 (155-163)?
- Informed Consent : Ensure participants understand the experimental nature of NY-ESO-1-targeted therapies, especially in early-phase trials .
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing datasets, citing primary sources to avoid redundant experiments .
- Bias Mitigation : Use blinded pathology reviews and randomized sampling to reduce observer bias in expression scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
